5-Bromo-4-chloro-2-cyclopropylpyridine
Description
5-Bromo-4-chloro-2-cyclopropylpyridine (C₈H₇BrClN, molecular weight: 232.51 g/mol) is a halogenated pyridine derivative featuring a bromine atom at position 5, a chlorine atom at position 4, and a cyclopropyl substituent at position 2 . Its hydrochloride salt (C₈H₈BrCl₂N) is also documented, though the base compound is the primary focus of this analysis . The compound’s collision cross-section (CCS) data, predicted via mass spectrometry, include values such as 130.9 Ų for the [M+H]+ adduct, which aids in analytical identification . Structural rigidity from the cyclopropyl group and electronic effects from the halogens may influence its reactivity and interactions in chemical or biological systems.
Properties
Molecular Formula |
C8H7BrClN |
|---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
FTSKSBZMEQOSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-cyclopropylpyridine typically involves the bromination and chlorination of a cyclopropylpyridine precursor. One common method starts with 2-cyclopropylpyridine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield 5-Bromo-4-chloro-2-cyclopropylpyridine .
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-2-cyclopropylpyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloro-2-cyclopropylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-cyclopropylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and properties of 5-bromo-4-chloro-2-cyclopropylpyridine with analogous compounds:
Key Observations:
Substituent Positioning: The target compound’s cyclopropyl group at position 2 distinguishes it from analogs like 5-bromo-2-cyclopropyl-4-methylpyridine (methyl at position 4) . Replacement of chlorine with ethoxy (as in 5-bromo-2-chloro-4-ethoxypyridine) introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity .
Heterocyclic Core Variations :
- Pyrimidine analogs (e.g., 5-bromo-2-chloro-4-cyclopropylpyrimidine) exhibit a six-membered ring with two nitrogen atoms, contrasting with the pyridine core’s single nitrogen. This difference impacts electronic distribution and base strength .
Physicochemical Properties :
- The target compound’s CCS value (130.9 Ų for [M+H]+) suggests a compact structure compared to bulkier derivatives like the ethoxy-substituted analog, which likely has a larger CCS due to its extended substituent .
Biological Activity
5-Bromo-4-chloro-2-cyclopropylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
5-Bromo-4-chloro-2-cyclopropylpyridine is characterized by its unique pyridine ring substituted with bromine and chlorine atoms, along with a cyclopropyl group. Its molecular formula is and it has a molecular weight of approximately 232.5 g/mol. The presence of halogens in its structure often enhances its reactivity and biological activity.
The biological activity of 5-Bromo-4-chloro-2-cyclopropylpyridine is primarily attributed to its role as a pharmacophore in various therapeutic applications. It has been studied for its potential as an SGLT2 inhibitor , which plays a crucial role in the management of diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels.
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| SGLT2 Inhibition | Inhibits glucose reabsorption | |
| CYP Enzyme Inhibition | Inhibits CYP1A2, CYP2C19, CYP2C9 | |
| BBB Permeability | Yes |
Case Studies
Several studies have highlighted the pharmacological potential of 5-Bromo-4-chloro-2-cyclopropylpyridine:
- Diabetes Management : A study demonstrated that compounds similar to 5-Bromo-4-chloro-2-cyclopropylpyridine effectively lowered blood glucose levels in diabetic models by inhibiting SGLT2 activity. This suggests that this compound could be a candidate for developing new diabetes treatments .
- CYP450 Interaction : Research indicated that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9). This interaction is significant as it can influence the metabolism of co-administered drugs, potentially leading to drug-drug interactions .
- Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound may cross the blood-brain barrier (BBB), indicating potential applications in treating neurological disorders .
Synthesis and Industrial Relevance
The synthesis of 5-Bromo-4-chloro-2-cyclopropylpyridine can be achieved through various methods, including halogenation and cyclopropanation reactions. The scalability of these processes is crucial for industrial applications, particularly in pharmaceutical manufacturing.
Table 2: Synthetic Routes
| Synthesis Route | Key Steps | Yield (%) |
|---|---|---|
| Halogenation | Bromination followed by chlorination | 70% |
| Cyclopropanation | Reaction with cyclopropyl precursors | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
